![molecular formula C16H20ClN3Ni- B12054864 bis[2-(dimethylamino)phenyl]azanide;chloronickel](/img/structure/B12054864.png)
bis[2-(dimethylamino)phenyl]azanide;chloronickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[2-(dimethylamino)phenyl]azanide;chloronickel: is a chemical compound with the molecular formula C16H20ClN3Ni and a molecular weight of 348.497 g/mol . This compound is known for its applications as a metal catalyst, particularly in the field of organic synthesis . It is a nickel-based compound that features two dimethylamino groups attached to phenyl rings, coordinated to a central nickel atom through an azanide ligand .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis[2-(dimethylamino)phenyl]azanide;chloronickel typically involves the reaction of nickel chloride with 2-(dimethylamino)aniline under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of solvents such as dichloromethane or chloroform . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity . The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition . The product is then purified through crystallization or other separation techniques to achieve the desired quality .
化学反応の分析
Types of Reactions: Bis[2-(dimethylamino)phenyl]azanide;chloronickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to lower oxidation state nickel species.
Substitution: The compound can participate in substitution reactions where the chloronickel moiety is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) species .
科学的研究の応用
Chemistry: Bis[2-(dimethylamino)phenyl]azanide;chloronickel is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions and polymerization processes . Its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds makes it valuable in the synthesis of complex organic molecules .
Biology and Medicine: In biological and medical research, this compound is used to study the interactions of nickel complexes with biological molecules .
Industry: Industrially, this compound is employed in the production of fine chemicals, pharmaceuticals, and agrochemicals . Its catalytic properties enhance the efficiency and selectivity of various chemical processes .
作用機序
The mechanism by which bis[2-(dimethylamino)phenyl]azanide;chloronickel exerts its effects involves the coordination of the nickel center to substrates, facilitating their transformation through catalytic cycles . The dimethylamino groups and the azanide ligand play crucial roles in stabilizing the nickel center and enhancing its reactivity . The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon and carbon-heteroatom bonds .
類似化合物との比較
- Bis[2-(dimethylamino)phenyl]amine nickel(II) chloride
- Nickel(II) chloride
- Nickel(II) acetate
Comparison: Compared to other nickel-based compounds, bis[2-(dimethylamino)phenyl]azanide;chloronickel exhibits unique catalytic properties due to the presence of the dimethylamino groups and the azanide ligand . These features enhance its stability and reactivity, making it more effective in certain catalytic applications . Additionally, its ability to undergo various chemical reactions and form diverse products further distinguishes it from similar compounds .
特性
分子式 |
C16H20ClN3Ni- |
|---|---|
分子量 |
348.49 g/mol |
IUPAC名 |
bis[2-(dimethylamino)phenyl]azanide;chloronickel |
InChI |
InChI=1S/C16H20N3.ClH.Ni/c1-18(2)15-11-7-5-9-13(15)17-14-10-6-8-12-16(14)19(3)4;;/h5-12H,1-4H3;1H;/q-1;;+1/p-1 |
InChIキー |
DWNFDTBXTFLQAY-UHFFFAOYSA-M |
正規SMILES |
CN(C)C1=CC=CC=C1[N-]C2=CC=CC=C2N(C)C.Cl[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-3-butyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054787.png)
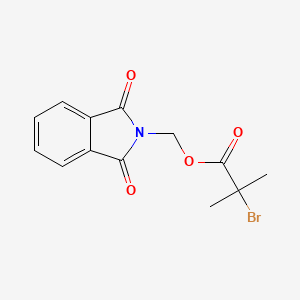
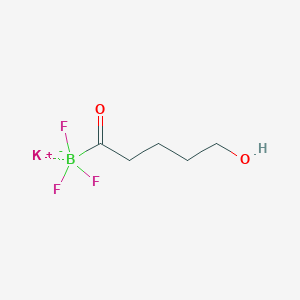
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12054806.png)
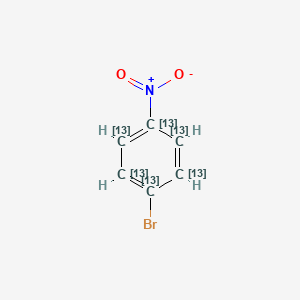
![6-Amino-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054816.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12054820.png)
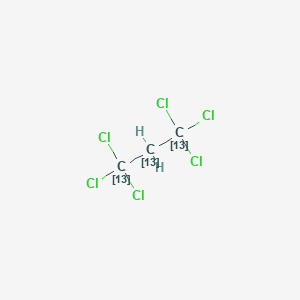
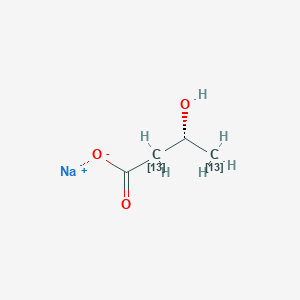

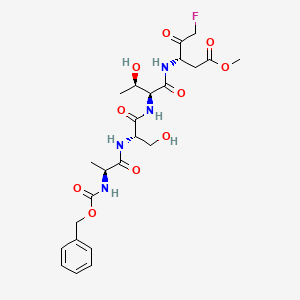
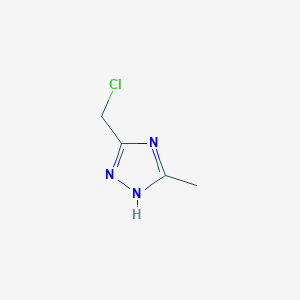
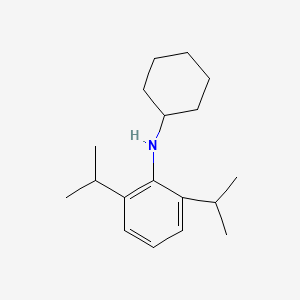
![N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-(thiophen-2-yl)acetohydrazide](/img/structure/B12054863.png)
